molecular formula C9H18N2O3S B2853494 N-(tert-butyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428356-70-0

N-(tert-butyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No. B2853494
CAS RN: 1428356-70-0
M. Wt: 234.31
InChI Key: PTVCSTOXDUINRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a chemical compound that belongs to the class of azetidine carboxamide molecules. It is a white crystalline powder that is soluble in water, ethanol, and methanol. The compound has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves the inhibition of DPP-IV and NEP enzymes. These enzymes are responsible for the degradation of certain peptides that regulate glucose metabolism and blood pressure. Inhibition of these enzymes leads to increased levels of these peptides, which can lead to potential therapeutic applications.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(methylsulfonyl)azetidine-3-carboxamide has been found to exhibit biochemical and physiological effects in laboratory experiments. It has been shown to increase insulin secretion and decrease blood glucose levels in animal models of diabetes. It has also been found to decrease blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using N-(tert-butyl)-1-(methylsulfonyl)azetidine-3-carboxamide in laboratory experiments include its potential therapeutic applications in the treatment of diabetes and hypertension. However, the limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-(tert-butyl)-1-(methylsulfonyl)azetidine-3-carboxamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of new analogs with improved potency and selectivity.
3. Investigation of its potential applications in other diseases such as cancer and Alzheimer's disease.
4. Studies to determine its mechanism of action in more detail.
5. Exploration of its potential applications as a tool compound for studying the role of DPP-IV and NEP enzymes in disease.

Synthesis Methods

The synthesis of N-(tert-butyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature under an inert atmosphere. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-(tert-butyl)-1-(methylsulfonyl)azetidine-3-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against certain enzymes such as dipeptidyl peptidase IV (DPP-IV) and neutral endopeptidase (NEP). These enzymes are involved in the regulation of glucose metabolism and blood pressure, respectively. Inhibition of these enzymes can lead to potential therapeutic applications in the treatment of diabetes and hypertension.

properties

IUPAC Name

N-tert-butyl-1-methylsulfonylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-9(2,3)10-8(12)7-5-11(6-7)15(4,13)14/h7H,5-6H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVCSTOXDUINRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-1-(methylsulfonyl)azetidine-3-carboxamide

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